
Peonidin 3-galactoside
Overview
Description
Peonidin-3-O-galactoside (chloride) is a type of anthocyanin, which is a class of flavonoids responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. This compound is known for its antioxidant properties and is found naturally in various plants, including cranberries and purple sweet potatoes . The molecular formula of Peonidin-3-O-galactoside (chloride) is C22H23ClO11, and it has a molecular weight of 498.86 g/mol .
Scientific Research Applications
Peonidin-3-O-galactoside (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a model compound for studying the properties of anthocyanins.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential health benefits, including anti-inflammatory and anti-cancer properties. .
Industry: Peonidin-3-O-galactoside (chloride) is used in the food industry as a natural colorant and in the cosmetic industry for its skin-protective effects
Mechanism of Action
Target of Action
Peonidin 3-galactoside, a type of anthocyanin, primarily targets tyrosinase, a speed-limiting enzyme associated with melanin production . Tyrosinase plays a crucial role in the hydroxylation of mono-phenol to form bisphenol and the oxidation of bisphenol to generate quinone, thus resulting in melanin formation .
Mode of Action
This compound interacts with tyrosinase, inducing static fluorescence quenching of the enzyme . This interaction leads to conformational changes in tyrosinase, affecting its function . The binding of this compound to tyrosinase is facilitated by hydrogen bonds and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to melanin synthesis. By interacting with tyrosinase, this compound can inhibit the enzyme’s activity, thereby preventing melanin disease and contributing to whitening .
Result of Action
The interaction of this compound with tyrosinase results in the inhibition of melanin production, which can prevent melanin disease and contribute to whitening . Moreover, this compound has shown potent inhibitory and apoptotic effects on cancer cells in vitro, notably metastatic human breast cancer cells .
Action Environment
The action of this compound is influenced by environmental factors such as pH. Like most anthocyanidins, this compound is pH-sensitive, and changes from red to blue as pH rises . This is because the extent of the conjugation of the double bonds is altered when the pH is changed, which in turn alters the wavelength of light energy absorbed by the molecule .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Peonidin 3-galactoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction occurs through hydrogen bonding and van der Waals forces, leading to the inhibition of melanin synthesis . Additionally, this compound can quench free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to tyrosinase, leading to the inhibition of this enzyme’s activity . This binding induces conformational changes in tyrosinase, reducing its hydrophobicity and altering its function . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can maintain its antioxidant properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyltransferase, which converts it into peonidin . This conversion is part of the anthocyanin metabolism, which includes various enzymatic reactions that modify the structure and function of these compounds . This compound can also influence metabolic flux by modulating the levels of other metabolites involved in antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in various cellular compartments . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular barriers . This distribution is crucial for its biological activity, as it determines the sites of action within the body.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the vacuoles of plant cells, where it contributes to pigmentation . In animal cells, this compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peonidin-3-O-galactoside (chloride) can be synthesized through chemical reactions involving the glycosylation of peonidin with galactose. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the galactose moiety to the peonidin molecule .
Industrial Production Methods: Industrial production of Peonidin-3-O-galactoside (chloride) often involves extraction from natural sources such as cranberries or purple sweet potatoes. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the compound in high purity .
Types of Reactions:
Oxidation: Peonidin-3-O-galactoside (chloride) can undergo oxidation reactions, which may lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of anthocyanins.
Substitution: Substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and methanol are often employed in substitution reactions
Major Products:
Comparison with Similar Compounds
- Cyanidin-3-O-galactoside (chloride)
- Delphinidin-3-O-galactoside (chloride)
- Malvidin-3-O-galactoside (chloride)
- Pelargonidin-3-O-galactoside (chloride)
Comparison: Peonidin-3-O-galactoside (chloride) is unique due to its specific glycosylation pattern and the presence of a chloride ion. Compared to other anthocyanins, it has distinct antioxidant properties and stability under various pH conditions. This makes it particularly useful in applications where stability and antioxidant activity are crucial .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-HVOKISQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-89-2 | |
| Record name | Peonidin 3-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEONIDIN 3-GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


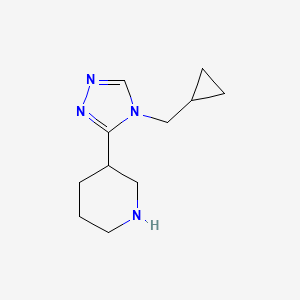
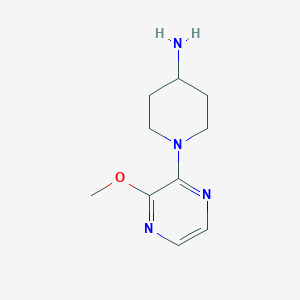
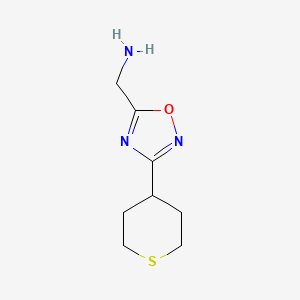
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)


![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)
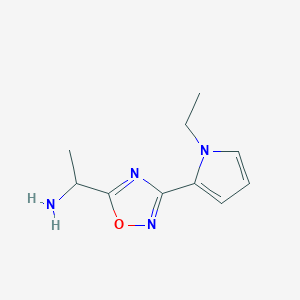
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)


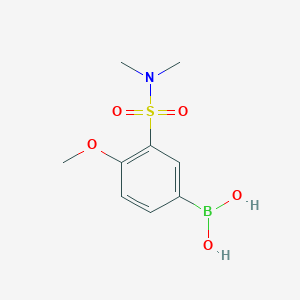
![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
